molecular formula C19H19ClN2O2 B4012820 1-(4-Chloro-2-methylphenyl)-3-(3,4-dimethylanilino)pyrrolidine-2,5-dione

1-(4-Chloro-2-methylphenyl)-3-(3,4-dimethylanilino)pyrrolidine-2,5-dione

Cat. No.: B4012820
M. Wt: 342.8 g/mol
InChI Key: YTGFGVVSDIXAGW-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-methylphenyl)-3-(3,4-dimethylanilino)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-methylphenyl)-3-(3,4-dimethylanilino)pyrrolidine-2,5-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-2-methylbenzaldehyde and 3,4-dimethylaniline.

    Formation of Intermediate: The starting materials undergo a condensation reaction to form an intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization under specific conditions to form the pyrrolidine ring.

    Final Product: The final product, this compound, is obtained after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.

    Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.

    Purification Techniques: Employing advanced purification techniques like crystallization, distillation, or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-methylphenyl)-3-(3,4-dimethylanilino)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) may be used to facilitate certain reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Chloro-2-methylphenyl)-3-(3,4-dimethylanilino)pyrrolidine-2,5-dione has several scientific research applications, including:

    Medicinal Chemistry: Studied for its potential as a therapeutic agent in treating various diseases.

    Biological Studies: Used in biological studies to understand its effects on cellular processes and pathways.

    Industrial Applications: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-methylphenyl)-3-(3,4-dimethylanilino)pyrrolidine-2,5-dione involves:

    Molecular Targets: The compound may interact with specific molecular targets such as enzymes, receptors, or proteins.

    Pathways Involved: It may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-(3,4-dimethylanilino)pyrrolidine-2,5-dione
  • 1-(4-Chloro-2-methylphenyl)-3-(3-methylanilino)pyrrolidine-2,5-dione

Uniqueness

1-(4-Chloro-2-methylphenyl)-3-(3,4-dimethylanilino)pyrrolidine-2,5-dione is unique due to its specific substitution pattern on the phenyl and anilino groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

1-(4-chloro-2-methylphenyl)-3-(3,4-dimethylanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-11-4-6-15(9-12(11)2)21-16-10-18(23)22(19(16)24)17-7-5-14(20)8-13(17)3/h4-9,16,21H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGFGVVSDIXAGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2CC(=O)N(C2=O)C3=C(C=C(C=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Chloro-2-methylphenyl)-3-(3,4-dimethylanilino)pyrrolidine-2,5-dione
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1-(4-Chloro-2-methylphenyl)-3-(3,4-dimethylanilino)pyrrolidine-2,5-dione
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1-(4-Chloro-2-methylphenyl)-3-(3,4-dimethylanilino)pyrrolidine-2,5-dione
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1-(4-Chloro-2-methylphenyl)-3-(3,4-dimethylanilino)pyrrolidine-2,5-dione
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1-(4-Chloro-2-methylphenyl)-3-(3,4-dimethylanilino)pyrrolidine-2,5-dione
Reactant of Route 6
1-(4-Chloro-2-methylphenyl)-3-(3,4-dimethylanilino)pyrrolidine-2,5-dione

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